(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone
Description
The compound "(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone" is a structurally complex molecule featuring a benzo[d]thiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The piperazine ring is linked to this heterocycle, while a piperidin-4-yl methanone moiety is functionalized with a thiophene-2-sulfonyl group.
Properties
IUPAC Name |
[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S3/c1-16-5-6-18(31-2)20-21(16)33-23(24-20)26-13-11-25(12-14-26)22(28)17-7-9-27(10-8-17)34(29,30)19-4-3-15-32-19/h3-6,15,17H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEZAHAKAZCQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution on the Benzothiazole Ring:
Coupling with Piperazine: The substituted benzothiazole is then coupled with piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Piperidine Derivative: The piperidine ring is synthesized separately, often starting from piperidine and introducing the thiophene sulfonyl group through sulfonylation reactions.
Final Coupling: The piperidine derivative is then coupled with the benzothiazole-piperazine intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole moieties have shown effectiveness against various bacterial strains. The proposed mechanism of action includes:
- Disruption of cell membrane integrity : The compound may interfere with the structural components of bacterial membranes.
- Interference with metabolic pathways : It could inhibit enzymes critical for bacterial survival, leading to cell death.
A study highlighted the efficacy of related benzothiazole derivatives against specific bacterial strains, reinforcing the potential of this compound class as antimicrobial agents.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. Key findings include:
- IC50 values : Related structures have shown IC50 values comparable to established anti-inflammatory drugs, indicating potential therapeutic efficacy.
A case study evaluating the anti-inflammatory effects of piperazine derivatives reported promising results, suggesting that this compound could be developed further for treating inflammatory conditions.
Central Nervous System Activity
Explorations into the compound's effects on the central nervous system (CNS) suggest it may act as a positive allosteric modulator for M4 muscarinic receptors. This receptor is implicated in cognitive functions and neuroprotection. Notable points include:
- Enhancement of acetylcholine signaling : The compound appears to amplify acetylcholine signaling without directly activating the receptor.
In vitro studies indicated that this modulation could offer therapeutic benefits for neurodegenerative conditions such as Alzheimer's disease.
Anticancer Potential
Emerging evidence suggests that derivatives of this compound may possess anticancer properties. The presence of the thiazole group is often associated with anticancer activity due to its ability to interact with various cellular targets involved in tumor growth and metastasis. Key insights include:
- Cell line studies : Research has demonstrated efficacy against specific cancer cell lines, indicating potential as lead compounds in drug development.
A notable study focused on benzothiazole derivatives found significant cytotoxic effects against several cancer types, highlighting their potential in oncology.
Summary Table of Applications
| Application | Mechanism/Effect | References |
|---|---|---|
| Antimicrobial Activity | Disruption of cell membranes; inhibition of metabolic pathways | |
| Anti-inflammatory Properties | Inhibition of COX enzymes; comparable IC50 values to established drugs | |
| CNS Activity | Positive allosteric modulation of M4 receptors; enhances acetylcholine signaling | |
| Anticancer Potential | Interaction with cellular targets; efficacy against cancer cell lines |
Mechanism of Action
The mechanism by which (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and ion channels. The compound’s structure suggests it could inhibit or modulate the activity of these targets through binding interactions, altering their function and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
A. Piperazine-Piperidine Hybrids The compound shares structural homology with piperazine-piperidine hybrids reported in sulfonamide-based antiproliferative agents. For example, compounds like 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x) utilize a piperazine-sulfonyl scaffold but replace the benzo[d]thiazole with tetrazole-thioether groups .
B. Thiophene-Sulfonyl Derivatives In thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21), the thiophene-sulfonyl group is directly linked to a piperazine ring, whereas the target compound incorporates this group into a piperidine-methanone framework. The trifluoromethyl group in Compound 21 introduces strong hydrophobic and electronic effects, contrasting with the methoxy and methyl groups on the benzo[d]thiazole in the target molecule .
Functional Group Analysis
| Compound | Heterocycle A | Heterocycle B | Key Substituents | Reported Activity |
|---|---|---|---|---|
| Target Compound | Benzo[d]thiazole | Piperidine-methanone | 4-Methoxy, 7-methyl, thiophene-sulfonyl | Not explicitly reported in evidence |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Furan | Piperazine | 4-Aminobenzoyl | Synthetic intermediate for inhibitors |
| Compound 21 (Ref. ) | Thiophene-sulfonyl | Piperazine | 4-Trifluoromethylphenyl | Receptor binding studies |
| 7a–x (Ref. ) | Tetrazole-thioether | Piperazine-sulfonyl | Substituted phenyl | Preliminary antiproliferative activity |
Research Implications and Gaps
- Receptor Modulation : Dual heterocycles may target histamine or serotonin receptors, as seen in dual H1/H4 ligands (e.g., benzoimidazole-piperazine hybrids in ) .
- Antiproliferative Activity : Sulfonyl-piperazine derivatives in exhibit preliminary anticancer activity, implying that the target compound’s benzo[d]thiazole-thiophene system merits similar evaluation .
Critical Knowledge Gaps:
- No empirical data on solubility, logP, or binding affinity for the target compound.
- Limited evidence on the role of the 4-methoxy-7-methyl substitution pattern in benzo[d]thiazole derivatives.
Biological Activity
The compound (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Piperazine Ring : Commonly found in many pharmaceuticals, contributing to its biological activity.
- Thiazole Moiety : Known for antimicrobial and anticancer properties.
- Thiophene Sulfonyl Group : May enhance interaction with biological targets.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological activities:
Antimicrobial Activity
Studies suggest that derivatives of benzothiazole, similar to the compound , often display significant antibacterial properties. For instance, compounds with thiazole and piperazine structures have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Anticancer Activity
The anticancer potential of compounds containing thiazole has been widely documented. For example, derivatives have demonstrated inhibition of cell growth in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. For example, piperazine derivatives have been linked to the inhibition of acetylcholinesterase and urease, which are relevant in neurodegenerative diseases and urea cycle disorders, respectively .
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The piperazine ring may facilitate binding to various receptors, influencing signaling pathways involved in cancer proliferation and inflammation.
- Enzyme Modulation : The presence of the thiazole moiety may enhance the compound's ability to inhibit enzymes critical for bacterial survival or tumor growth.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
Study 1: Anticancer Efficacy
A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activity against multiple cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Screening
Another investigation assessed the antibacterial properties of related piperazine derivatives. Results indicated that certain compounds exhibited strong inhibitory effects against Escherichia coli and Staphylococcus aureus, highlighting their potential as therapeutic agents .
Data Table: Biological Activity Summary
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires multi-step protocols with precise control of reaction conditions. Critical steps include:
- Coupling reactions : Use Pd-catalyzed cross-coupling for benzo[d]thiazole-piperazine linkage, ensuring inert atmospheres (N₂/Ar) to prevent oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for sulfonyl group incorporation .
- Temperature control : Maintain 60–80°C for piperazine ring functionalization to balance reaction rate and byproduct formation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) ensure >95% purity .
Basic Question: Which spectroscopic techniques are most reliable for structural characterization?
Answer:
A combination of techniques is essential:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for benzo[d]thiazole and thiophene) and piperazine/piperidinyl CH₂ groups (δ 2.5–3.5 ppm) .
- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error (e.g., C₂₃H₂₈N₄O₃S₂: calculated 497.1584, observed 497.1586) .
- FT-IR : Validate sulfonyl (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
Basic Question: How can structure-activity relationships (SAR) guide modifications for enhanced biological activity?
Answer:
Key SAR insights:
- Benzo[d]thiazole substitution : 4-Methoxy-7-methyl groups improve metabolic stability compared to chloro or nitro analogs .
- Thiophene sulfonyl group : Enhances target binding affinity (e.g., COX-2 inhibition) but reduces solubility; substituting with pyridinyl sulfonamide may improve pharmacokinetics .
- Piperazine vs. piperidine : Piperazine’s conformational flexibility increases off-target risks; rigidifying the ring via sp³ hybridization improves selectivity .
Advanced Question: What computational strategies predict biological targets and binding modes?
Answer:
- Molecular docking (AutoDock Vina) : Screen against kinase or GPCR libraries; prioritize targets with ΔG < −8 kcal/mol (e.g., JAK2 or 5-HT₆ receptors) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2 Å indicates stable binding .
- Machine learning (DeepChem) : Train models on ChEMBL data to predict cytotoxicity profiles (e.g., IC₅₀ < 10 μM in MCF-7 cells) .
Advanced Question: How to resolve contradictions in pharmacological data across cell lines?
Answer:
Discrepancies (e.g., IC₅₀ in HA22T vs. HEPG-2 cells) arise from:
- Cell-specific uptake : Use LC-MS/MS to quantify intracellular drug levels; correlate with ATPase transporter expression (e.g., ABCB1) .
- Metabolic activation : Incubate with S9 liver fractions to assess prodrug conversion; adjust dosing in low-CYP3A4 cell lines .
- Redox sensitivity : Measure ROS levels (DCFDA assay); antioxidants (e.g., NAC) may normalize activity in high-ROS models .
Advanced Question: What analytical challenges arise in purity assessment and how to address them?
Answer:
- Byproduct detection : Use UPLC-PDA (Waters BEH C18 column, 1.7 µm) with 0.1% formic acid gradient; track impurities <0.1% .
- Chiral purity : Employ chiral HPLC (Chiralpak IA column) for sulfonyl-containing analogs; validate with circular dichroism .
- Degradants : Conduct forced degradation (40°C/75% RH, 14 days); identify hydrolytic cleavage products via LC-QTOF .
Advanced Question: How to evaluate stability under physiological conditions?
Answer:
- pH stability : Incubate in PBS (pH 2–9, 37°C); monitor degradation via HPLC. Sulfonyl groups degrade at pH < 3 .
- Plasma stability : Add 10% mouse plasma (37°C, 1 hr); quench with acetonitrile and quantify parent compound via LC-MS .
- Light sensitivity : Expose to 365 nm UV; track photodegradation products (e.g., thiophene ring opening) .
Advanced Question: What strategies design analogs with improved blood-brain barrier (BBB) penetration?
Answer:
- LogP optimization : Aim for 2–3 via substituent modification (e.g., replacing methoxy with trifluoromethyl) .
- P-gp efflux avoidance : Screen analogs in MDCK-MDR1 cells; prioritize compounds with efflux ratio < 2 .
- Passive diffusion : Calculate polar surface area (<90 Ų) and hydrogen bond count (<8) using MarvinSketch .
Advanced Question: How to reconcile SAR findings with selectivity for kinase targets?
Answer:
- Kinase profiling (Eurofins) : Test against 50 kinases; identify off-target hits (e.g., CDK2 inhibition) .
- Crystal structure analysis : Resolve co-crystals with target kinases; modify piperazine substituents to clash with off-target ATP pockets .
- Alanine scanning mutagenesis : Identify critical binding residues (e.g., gatekeeper mutations) to refine design .
Advanced Question: Why do in vitro results often fail to translate to in vivo efficacy?
Answer:
- PK/PD mismatch : Calculate AUC/MIC ratios in rodents; adjust dosing frequency if T₁/₂ < 2 hr .
- Tissue distribution : Use whole-body autoradiography; low brain penetration may require prodrug strategies .
- Metabolic clearance : Identify major CYP isoforms via human liver microsomes; introduce deuterium at labile positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
